

Spectroscopic and Spectrometric Characterization of 4-(Pyridin-3-yloxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(Pyridin-3-yloxy)aniline**

Cat. No.: **B1306565**

[Get Quote](#)

Introduction: **4-(Pyridin-3-yloxy)aniline**, with the molecular formula $C_{11}H_{10}N_2O$ and a molecular weight of 186.21 g/mol, is a heterocyclic compound of interest in medicinal chemistry and materials science.^{[1][2]} Its structure, featuring a pyridine ring linked to an aniline moiety via an ether bond, provides a unique scaffold for the development of novel therapeutic agents and functional materials. Accurate structural elucidation and purity assessment are paramount, necessitating a comprehensive analysis using various spectroscopic techniques. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-(Pyridin-3-yloxy)aniline**, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The 1H and ^{13}C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

Data Presentation

Table 1: 1H NMR Spectroscopic Data for **4-(Pyridin-3-yloxy)aniline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.21–7.11	m	2H	Aromatic Protons
6.97–6.89	m	1H	Aromatic Proton
4.40	br	2H	-NH ₂ Protons

Solvent: CDCl₃, Frequency: 500 MHz[3]

Table 2: ¹³C NMR Spectroscopic Data for **4-(Pyridin-3-yloxy)aniline**

Chemical Shift (δ) ppm	Assignment
147.61	Aromatic Carbon
143.77	Aromatic Carbon
130.07	Aromatic Carbon
125.40	Aromatic Carbon
113.47	Aromatic Carbon
109.87	Aromatic Carbon

Solvent: CDCl₃, Frequency: 125 MHz[3]

Experimental Protocol: NMR Spectroscopy

A solution of **4-(Pyridin-3-yloxy)aniline** is prepared by dissolving 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a standard 5 mm NMR tube.[4] A small amount of Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

The NMR spectra are acquired on a spectrometer, such as a Varian 500 MHz or Bruker 300 MHz instrument.[4]

- ^1H NMR: The spectrum is recorded at a frequency of 500 MHz. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals (typically 0-12 ppm).
- ^{13}C NMR: The spectrum is recorded at a corresponding frequency of 125 MHz. ^{13}C NMR experiments generally require a larger number of scans due to the low natural abundance of the ^{13}C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[4]

Data processing involves Fourier transformation of the Free Induction Decay (FID), followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or the internal standard.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).[5]

Data Presentation

The IR spectrum of **4-(Pyridin-3-yloxy)aniline** is expected to show characteristic absorption bands corresponding to its primary amine, ether, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for **4-(Pyridin-3-yloxy)aniline**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3300	N-H Asymmetric & Symmetric Stretch	Primary Aromatic Amine
3100-3000	C-H Stretch	Aromatic (Pyridine & Aniline)
1650-1580	N-H Bend	Primary Amine
1600-1450	C=C & C=N Stretch	Aromatic Rings
1335-1250	C-N Stretch	Aromatic Amine
~1250	C-O-C Asymmetric Stretch	Aryl Ether
~1050	C-O-C Symmetric Stretch	Aryl Ether
910-665	N-H Wag	Primary Amine

Note: This table is based on typical frequency ranges for the indicated functional groups.[\[6\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The Attenuated Total Reflectance (ATR) technique is a common and simple method for obtaining IR spectra of solid samples.[\[7\]](#)

- Sample Preparation: A small, representative amount of the solid **4-(Pyridin-3-yloxy)aniline** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[\[7\]](#) The sample must be free of solvent and other impurities to avoid contamination of the spectrum.[\[5\]](#)
- Spectrum Acquisition: A pressure anvil is applied to ensure firm contact between the sample and the crystal.[\[7\]](#) A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
- Data Collection: The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹.[\[5\]](#) Multiple scans are averaged to improve the signal-to-noise ratio. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.^[8] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Data Presentation

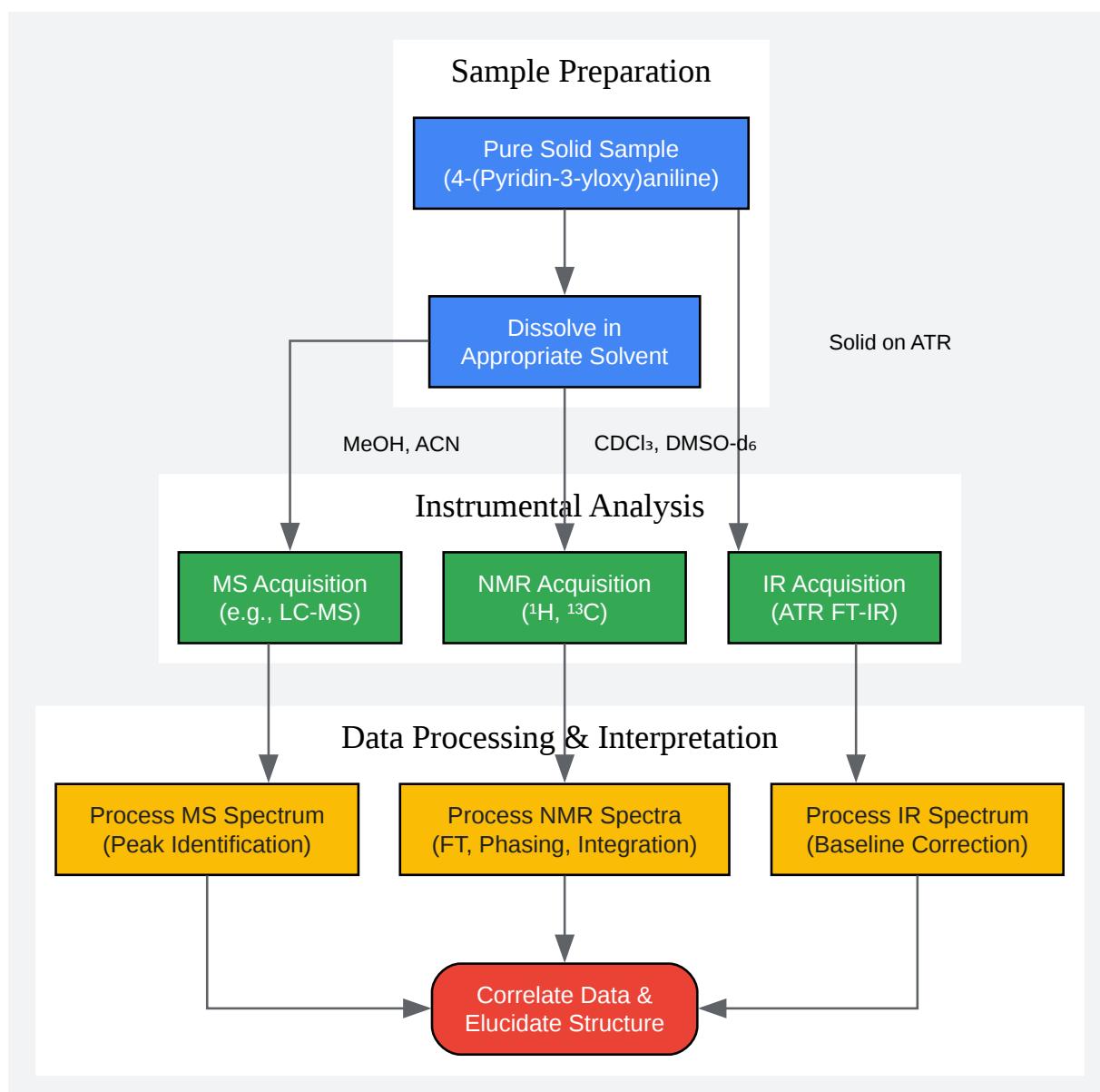
For **4-(Pyridin-3-yloxy)aniline** ($C_{11}H_{10}N_2O$), the monoisotopic mass is 186.0793 Da.^[1] The mass spectrum is expected to show a prominent molecular ion peak corresponding to this mass.

Table 4: Predicted Mass Spectrometry Data for **4-(Pyridin-3-yloxy)aniline**

m/z (Mass/Charge)	Ion	Notes
186.08	$[M]^+$	Molecular Ion
187.09	$[M+H]^+$	Protonated Molecular Ion (common in ESI, CI)

Note: Fragmentation patterns would depend on the ionization technique used. PubChem lists a top peak at m/z 186 in the GC-MS spectrum.

Experimental Protocol: Mass Spectrometry


- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. For quantitative analysis, an internal standard may be added at a known concentration.^[9]
- **Sample Introduction:** The sample solution is introduced into the mass spectrometer. For volatile compounds, this can be done via a Gas Chromatography (GC) system. For less volatile or thermally labile compounds, Liquid Chromatography (LC) coupled with an electrospray ionization (ESI) source is common.^[10]
- **Ionization:** The sample molecules are ionized. Electron Ionization (EI) is a common "hard" ionization technique used with GC-MS that causes significant fragmentation.^[10] ESI is a

"soft" ionization technique that typically results in a protonated molecular ion $[M+H]^+$ with minimal fragmentation.[8]

- Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
- Detection: The separated ions are detected, and the data system generates a mass spectrum, which is a plot of relative ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), calibration with a known reference compound is crucial to achieve high mass accuracy (typically better than 5 ppm).[11][12]

Spectroscopic Analysis Workflow

The logical flow for the characterization of a pure chemical compound like **4-(Pyridin-3-yloxy)aniline** involves a series of steps to gather complementary structural information.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Pyridin-3-Yloxy)Aniline | C11H10N2O | CID 3159631 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Pyridin-3-yloxy)aniline DiscoveryCPR 80650-45-9 [sigmaaldrich.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. scienceopen.com [scienceopen.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. amherst.edu [amherst.edu]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC
[pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. youtube.com [youtube.com]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 4-(Pyridin-3-yloxy)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306565#spectroscopic-data-for-4-pyridin-3-yloxy-aniline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com